![molecular formula C10H16N2 B1274619 1-异丙基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪 CAS No. 876721-10-7](/img/structure/B1274619.png)

1-异丙基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

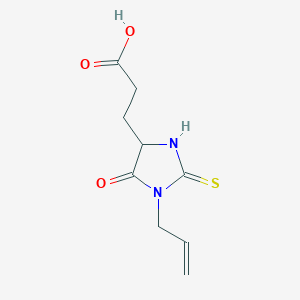

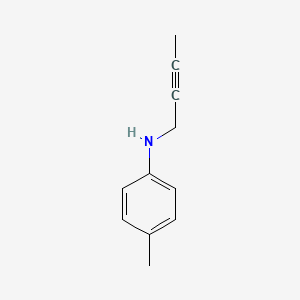

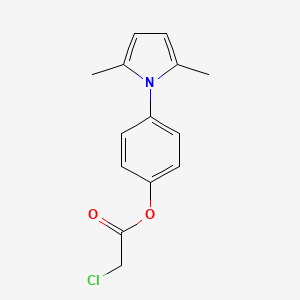

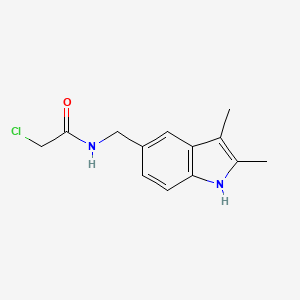

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, also known as IPP, is a heterocyclic organic compound. It is a bicyclic compound that contains a nitrogen and a pyrazine ring. The empirical formula is C10H16N2 and the molecular weight is 164.25 .

Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be represented by the SMILES stringCC(C)C1NCCn2cccc12 . The InChI is 1S/C10H16N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h3-4,6,8,10-11H,5,7H2,1-2H3 .

科学研究应用

合成技术

1-异丙基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪及其衍生物一直是各种合成技术的主题。例如,何等人(2011 年)开发了一种直接不对称分子内氮杂-Friedel-Crafts 反应的方法,该反应由手性磷酸催化的 N-氨基乙基吡咯与醛反应。该技术是制备手性 1,2,3,4-四氢吡咯并[1,2-a]吡嗪的第一种有效方法,具有高收率和对映选择性,对各种醛和吡咯衍生物显示出广泛的适用性 (He et al., 2011)。类似地,胡等人(2018 年)强调了取代基和绝对构型对药效的重要性,开发了合成手性四氢吡咯并[1,2-a]吡嗪的催化不对称方法 (Hu et al., 2018)。

抗心律失常活性

Likhosherstov 等人(2003 年)专注于 2-[(2'-羟基-2'-R)-乙基]-1,2,3,4-四氢吡咯并[1,2-a]吡嗪的合成和抗心律失常活性。他们开发了在抗心律失常活性方面显示出显着前景的新化合物 (Likhosherstov et al., 2003)。

新颖的合成方法

Gualandi 等人(2011 年)报道了稠合三环恶唑烷酮的合成,从中获得了 1,2-二取代的 1,2,3,4-四氢吡咯并[1,2-a]吡嗪。他们方法中的非对映选择性取决于所使用的外消旋助剂和有机金属试剂 (Gualandi et al., 2011)。

电化学还原应用

Armand 等人(1978 年)探索了吡啶并[2,3-b]吡嗪的电化学还原,产生了各种二氢衍生物,包括 1,2,3,4-四氢吡啶并吡嗪。他们的工作证明了使用电化学方法合成和操纵这些化合物结构的潜力 (Armand et al., 1978)。

安全和危害

作用机制

Target of Action

Similar compounds in the pyrrolopyrazine class have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Some pyrrolopyrazine derivatives have been found to act as thrombin inhibitors , which prevent the formation of blood clots.

Biochemical Pathways

Given its potential role as a thrombin inhibitor , it may impact the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot.

Result of Action

If it acts as a thrombin inhibitor , it could prevent the formation of blood clots, thereby reducing the risk of thrombotic events such as stroke and heart attack.

属性

IUPAC Name |

1-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h3-4,6,8,10-11H,5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSCLQGZEVLNPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=CC=CN2CCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390164 |

Source

|

| Record name | 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876721-10-7 |

Source

|

| Record name | 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)